6-Butylquinoline-2,3-dicarboxylic acid
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Overview
Description
6-Butylquinoline-2,3-dicarboxylic acid is an organic compound that belongs to the quinoline family It is characterized by the presence of a butyl group attached to the sixth position of the quinoline ring and two carboxylic acid groups at the second and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butylquinoline-2,3-dicarboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the reaction of a dichlorosuccinate with an amine, followed by further reactions to introduce the butyl group and carboxylic acid functionalities . The reaction conditions often include the use of inert solvents, organic acids like acetic acid, and specific temperature ranges to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Butylquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like ozone, hydrogen peroxide, and potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinic acid, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
6-Butylquinoline-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of polymers, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-butylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, and influencing biochemical processes. For example, it can participate in fluorescence resonance energy transfer (FRET) and photo-induced electron transfer (PET) processes, making it useful in sensing applications .
Comparison with Similar Compounds
Quinolinic Acid:
Adipic Acid: A widely used dicarboxylic acid in the industry, but with a different structural framework.
Succinic Acid: Another dicarboxylic acid with applications in various fields, but with a simpler structure.
Uniqueness: 6-Butylquinoline-2,3-dicarboxylic acid is unique due to the presence of both the butyl group and the quinoline ring, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these features are advantageous.
Properties
CAS No. |
92513-53-6 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
6-butylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
XMKJEPQUUNXPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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